4-Hydroxyphenylacetamide
Overview
Description
4-Hydroxyphenylacetamide, also known as p-Hydroxyphenylacetamide, is an organic compound with the chemical formula C8H9NO2. It is characterized by the presence of a hydroxyl group (-OH) and an amide group (-CONH2) attached to a benzene ring. This compound is known for its various applications in the pharmaceutical and chemical industries due to its unique chemical properties .
Synthetic Routes and Reaction Conditions:
Ammoniation Method: This method involves the reaction of p-hydroxyphenylacetate with ammonia to produce this compound.
Hydrolysis of p-Hydroxyphenylacetonitrile: p-Hydroxyphenylacetonitrile is hydrolyzed to form this compound.
Reaction with Ammonium Sulfide: p-Hydroxyacetophenone reacts with ammonium sulfide to yield this compound.
Industrial Production Methods: The industrial production of this compound typically involves the ammoniation method due to its efficiency and cost-effectiveness. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can participate in substitution reactions where the hydroxyl or amide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Mechanism of Action
Target of Action
4-Hydroxyphenylacetamide, also known as paracetamol or acetaminophen, is a widely used analgesic . It is thought to act through a combination of related pathways involving an inhibition of prostaglandin production and the nitric oxide pathway .
Mode of Action
It is often categorized alongside NSAIDs (nonsteroidal anti-inflammatory drugs) due to its ability to inhibit the cyclooxygenase (COX) pathways . It is also known to act as an inhibitor of the HpdBCA decarboxylase, which reduces p-cresol production .
Biochemical Pathways
This compound affects several biochemical pathways. One of the key pathways is the conversion of para-Hydroxyphenylacetic acid (p-HPA) by the HpdBCA enzyme complex, which leads to the production of p-cresol . By inhibiting this process, this compound reduces p-cresol production, thereby affecting the ability of certain bacteria to compete with other species in the gut microbiome .
Result of Action
The molecular and cellular effects of this compound’s action include decreased cell viability and DNA replication . This is attributed to the induction of apoptosis . These effects can have significant implications in the context of bacterial infections, where this compound can reduce the ability of certain bacteria to compete with other species in the gut microbiome .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the nature of the solvent can affect the selectivity of the compound towards its possible targets . Furthermore, the compound’s action can be influenced by factors such as pH, temperature, and the presence of other substances in the environment .
Biochemical Analysis
. . This compound plays a significant role in various biochemical reactions and has a wide range of effects on cellular processes.
Biochemical Properties
4-Hydroxyphenylacetamide is involved in biochemical reactions related to the metabolism of amphetamine, an active stimulant. It is produced directly from the inactive metabolite phenylacetone
Cellular Effects
In a study, this compound was identified as an inhibitor of HpdBCA decarboxylase, which reduces p-cresol production . This reduction in p-cresol production can render certain bacteria less able to compete with gut-dwelling Escherichia coli strains .
Molecular Mechanism
It is known to inhibit the HpdBCA decarboxylase enzyme, thereby reducing the production of p-cresol
Metabolic Pathways
This compound is involved in the metabolic pathways related to the metabolism of amphetamine . It is produced directly from the inactive metabolite phenylacetone
Scientific Research Applications
4-Hydroxyphenylacetamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, including analgesics and antipyretics.
Chemistry: The compound is utilized in organic synthesis as a building block for more complex molecules.
Biology: It has been studied for its potential antioxidant and antimicrobial properties.
Comparison with Similar Compounds
4-Hydroxyphenylacetamide can be compared with other similar compounds such as:
- 4-Hydroxyphenylacetic acid
- 4-Hydroxybenzyl alcohol
- 4-Hydroxy-4-phenylpiperidine
Uniqueness: this compound is unique due to its specific combination of hydroxyl and amide functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound in various applications, particularly in the pharmaceutical industry .
Properties
IUPAC Name |
2-(4-hydroxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-8(11)5-6-1-3-7(10)4-2-6/h1-4,10H,5H2,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPAYPRLUDCSEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066171 | |
Record name | 4-Hydroxybenzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17194-82-0 | |
Record name | (4-Hydroxyphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17194-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Hydroxyphenyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017194820 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17194-82-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187193 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneacetamide, 4-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Hydroxybenzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxyphenylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.471 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXYBENZENEACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HY0N4ITN4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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